molecular formula C12H14O4 B1357312 Methyl (4-propionylphenoxy)acetate CAS No. 105253-86-9

Methyl (4-propionylphenoxy)acetate

Cat. No.: B1357312
CAS No.: 105253-86-9
M. Wt: 222.24 g/mol
InChI Key: DTQJOWPTEIWZPX-UHFFFAOYSA-N
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Description

Methyl (4-propionylphenoxy)acetate is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methyl ester group attached to a phenoxyacetic acid backbone, with a propionyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-propionylphenoxy)acetate typically involves the esterification of 4-propionylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Propionylphenoxyacetic acid+MethanolH2SO4Methyl (4-propionylphenoxy)acetate+Water\text{4-Propionylphenoxyacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Propionylphenoxyacetic acid+MethanolH2​SO4​​Methyl (4-propionylphenoxy)acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-propionylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The propionyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: 4-(Carboxyphenoxy)acetic acid.

    Reduction: 4-(1-Hydroxypropyl)phenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl (4-propionylphenoxy)acetate exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. For example, the ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Methyl (4-propionylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Methyl (4-methylphenoxy)acetate: Differing by the presence of a methyl group instead of a propionyl group.

    Methyl (4-chlorophenoxy)acetate: Differing by the presence of a chlorine atom instead of a propionyl group.

    Methyl (4-nitrophenoxy)acetate: Differing by the presence of a nitro group instead of a propionyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-propanoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-11(13)9-4-6-10(7-5-9)16-8-12(14)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJOWPTEIWZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587929
Record name Methyl (4-propanoylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105253-86-9
Record name Methyl (4-propanoylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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